An In-depth Technical Guide to the Chemical Properties of Phenylmercury Compounds
An In-depth Technical Guide to the Chemical Properties of Phenylmercury Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of phenylmercury compounds. It covers their synthesis, reactivity, stability, and degradation, along with their toxicological mechanisms. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental protocols, and visual representations of key pathways and workflows.
Physicochemical Properties
Phenylmercury compounds are organometallic compounds characterized by a phenyl group covalently bonded to a mercury atom. The general structure is C₆H₅HgX, where X represents an anion. These compounds are typically colorless or off-white crystalline solids.[1] Their properties, particularly solubility, are influenced by the nature of the anionic group.
Solubility
The solubility of phenylmercury compounds is a critical factor in their application and environmental fate. Generally, they exhibit low solubility in water due to the hydrophobic nature of the phenyl group, but are more soluble in organic solvents.[1] The anion "X" in the C₆H₅HgX structure plays a significant role in determining the solubility profile.
Table 1: Solubility of Phenylmercury Compounds
| Compound | Water | Ethanol | Benzene | Ether | Other Solvents |
| Phenylmercuric Acetate | Sparingly soluble (4.37 g/L at room temperature)[2] | Soluble[1][3][4] | Soluble[1][3] | Soluble in 200 parts[2] | Soluble in acetone and glacial acetic acid.[4][5] Very soluble in 2-(2-ethoxyethoxy)ethanol.[2] |
| Phenylmercuric Chloride | Insoluble (~1 part in 20,000)[6][7] | Slightly soluble (hot)[6][7] | Soluble[1][6][7][8][9] | Soluble[1][6][7][8][9] | Soluble in pyridine.[6][7][8][9] |
| Phenylmercuric Nitrate | Very slightly soluble[10][11][12][13] | Slightly soluble[10][11] | Sparingly soluble[14] | - | Soluble in glycerol and fixed oils.[11][12][13] More soluble in the presence of nitric acid or alkali hydroxides.[10][13] |
| Phenylmercuric Borate | Slightly soluble[1] | Soluble[1] | - | - | - |
Physical Constants
Table 2: Physical Constants of Phenylmercury Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Phenylmercuric Acetate | C₈H₈HgO₂ | 336.74 | 148-151 | Colorless, lustrous crystals.[3] |
| Phenylmercuric Chloride | C₆H₅ClHg | 313.15 | 250-252 | White, satiny leaflets.[6] |
| Phenylmercuric Nitrate | C₆H₅HgNO₃ | 339.70 | ~188 (with decomposition) | White, lustrous plates or crystalline powder.[11] |
Synthesis of Phenylmercury Compounds
The synthesis of phenylmercury compounds can be achieved through several routes, most commonly involving the mercuration of benzene or the reaction of a phenyl organometallic reagent with a mercury(II) salt.
Synthesis of Phenylmercuric Acetate
A common method for the preparation of phenylmercuric acetate involves the direct reaction of benzene with mercuric acetate.[15] Another approach utilizes mercuric oxide and benzene in the presence of glacial acetic acid.[16]
This protocol is adapted from a method utilizing mercuric oxide, benzene, and glacial acetic acid, with a boron trifluoride catalyst to improve reaction time and yield.[17]
Materials:
-
Red mercuric oxide (HgO)
-
Glacial acetic acid
-
Benzene (thiophene-free)
-
Boron trifluoride solution in glacial acetic acid
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a 500 mL flask equipped with a reflux condenser and mechanical stirrer, dissolve 24 g of red mercuric oxide in 102 cc of glacial acetic acid by heating to approximately 50-60°C with stirring.[17]
-
To the clear solution, add 99 cc of benzene, followed by 4 cc of a glacial acetic acid solution containing 0.4 g of boron trifluoride.[17]
-
Gently reflux the reaction mixture for approximately 2 hours.[17]
-
After the reaction is complete, concentrate the mixture to a volume of about 50 cc by distillation under reduced pressure.[17]
-
Filter the hot concentrate to remove any impurities.
-
Slowly pour the hot filtrate into 200 cc of cold water with stirring to precipitate the phenylmercuric acetate.[17]
-
Collect the white precipitate by filtration, wash with several portions of cold water, and air-dry.[17]
Synthesis of Phenylmercuric Chloride
Phenylmercuric chloride can be synthesized from the double salt of benzenediazonium chloride and mercuric chloride.
This protocol is based on the decomposition of the addition compound of β-naphthalenediazonium chloride and mercuric chloride, which is analogous to the synthesis from the benzenediazonium salt.[18]
Materials:
-
Benzenediazonium chloride-mercuric chloride addition compound
-
Acetone
-
Copper powder
-
Xylene
-
Round-bottom flask with stirrer
-
Filtration apparatus
Procedure:
-
In a 2 L round-bottom flask equipped with a stirrer, place the benzenediazonium chloride-mercuric chloride addition compound (0.3 mole), 700 cc of acetone, and 38 g of copper powder.[18]
-
Cool the mixture to about 20°C and stir for one hour, then let it stand overnight.[18]
-
Collect the insoluble material on a Büchner funnel.[18]
-
Extract the solid mixture with approximately 3 L of boiling xylene and filter through a hot funnel.[18]
-
Upon cooling the xylene filtrate, phenylmercuric chloride will crystallize.
-
Collect the crystals by filtration and wash with a small amount of cold xylene.
Synthesis of Phenylmercuric Nitrate
Phenylmercuric nitrate can be prepared by treating a solution of another phenylmercuric salt, such as the acetate, with a nitrate salt.[14]
This protocol involves the conversion of phenylmercuric acetate to phenylmercuric nitrate.[14]
Materials:
-
Phenylmercuric acetate
-
Dioxan
-
Sodium nitrate (or other suitable light-insensitive inorganic nitrate)
-
Water
-
Reaction vessel
-
Filtration apparatus
Procedure:
-
Dissolve substantially pure phenylmercuric acetate in a suitable volume of dioxan.[14]
-
Prepare a concentrated aqueous solution of a light-insensitive inorganic nitrate, such as sodium nitrate.
-
Mix the phenylmercuric acetate solution with the nitrate solution.
-
Dilute the mixed solution with a volume of water slightly greater than the volume of the mixed solutions to precipitate the phenylmercuric nitrate.[14]
-
Collect the precipitate by filtration.
-
To purify the product, wash it with water and alcohol to remove the mother liquor and any residual impurities.[14]
-
Further purification can be achieved by recrystallization from a suitable solvent, such as diethylene glycol monoethyl ether, by the addition of water.[14]
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[19][20][21][22] The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[19]
-
Solvent Selection: Choose a solvent or solvent mixture in which the phenylmercury compound has high solubility when hot and low solubility when cold. Common solvents for phenylmercury compounds include ethanol, benzene, and xylene.
-
Dissolution: In a flask, add the crude phenylmercury compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This is done by filtering the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the phenylmercury compound will decrease, leading to the formation of crystals. Cooling in an ice bath can further increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[21]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[19]
-
Drying: Dry the purified crystals, for example, by drawing air through the Büchner funnel or in a desiccator.[19]
Reactivity and Stability
The reactivity of phenylmercury compounds is dominated by the cleavage of the carbon-mercury bond. They are generally stable solids but can undergo decomposition under certain conditions.
Abiotic and Biotic Degradation
Phenylmercury compounds can degrade in the environment through both abiotic and biotic pathways.
-
Photodegradation: Sunlight can induce the cleavage of the C-Hg bond, leading to the formation of inorganic mercury (Hg(II)) and benzene.
-
Hydrolysis: The anion can be exchanged in aqueous solutions. For example, phenylmercuric acetate can hydrolyze to form phenylmercuric hydroxide in the presence of alkalis.[7]
-
Bacterial Degradation: Mercury-resistant bacteria can degrade phenylmercuric acetate to elemental mercury vapor and benzene.
dot
Caption: Degradation pathways of phenylmercury compounds.
Mechanism of Toxicity
The toxicity of phenylmercury compounds is primarily attributed to the high affinity of mercury for sulfhydryl (-SH) groups in proteins and enzymes.[23][24][25][26][27] This interaction can lead to enzyme inhibition and disruption of cellular functions.
Upon absorption, phenylmercury compounds are metabolized, leading to the cleavage of the C-Hg bond and the release of inorganic mercury (Hg²⁺).[28] This inorganic mercury then exerts its toxic effects. The binding of mercury to sulfhydryl groups can lead to:
-
Enzyme Inhibition: Many enzymes rely on free sulfhydryl groups for their activity. Mercury binding can inactivate these enzymes, disrupting metabolic pathways.
-
Oxidative Stress: The depletion of glutathione, a key antioxidant containing a sulfhydryl group, can lead to an increase in reactive oxygen species and oxidative damage to cells.[25]
-
Disruption of Protein Structure and Function: Binding to sulfhydryl groups can alter the tertiary structure of proteins, impairing their function.[23]
dot
Caption: Toxicological mechanism of phenylmercury compounds.
Analytical Methods
The accurate quantification of phenylmercury compounds is crucial for toxicological studies and environmental monitoring. Several analytical techniques are employed for this purpose.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods for the analysis of phenylmercury compounds.
-
HPLC: Coupled with UV or inductively coupled plasma mass spectrometry (ICP-MS) detectors, HPLC is a robust technique for separating and quantifying phenylmercury compounds.[29]
-
GC-MS: Gas chromatography-mass spectrometry offers high sensitivity and selectivity. Derivatization may be necessary to increase the volatility of some phenylmercury compounds.[29][30]
dot
Caption: Workflow for analysis of phenylmercury compounds.
Conclusion
Phenylmercury compounds exhibit a range of chemical properties that are largely dictated by the nature of the anionic ligand. Their synthesis is well-established, and their reactivity is centered around the labile carbon-mercury bond. Understanding their degradation pathways and mechanisms of toxicity is essential for assessing their environmental impact and health risks. The analytical methods outlined in this guide provide the tools necessary for the accurate monitoring and study of these compounds. This technical guide serves as a foundational resource for professionals working with or researching phenylmercury compounds, providing key data and methodologies in a structured and accessible format.
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